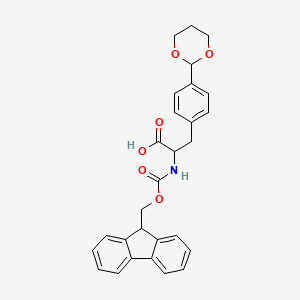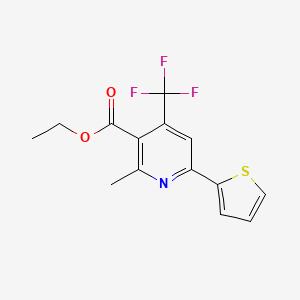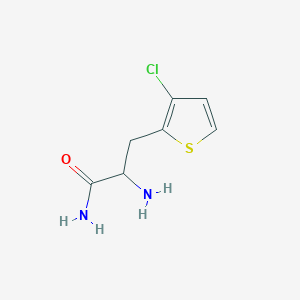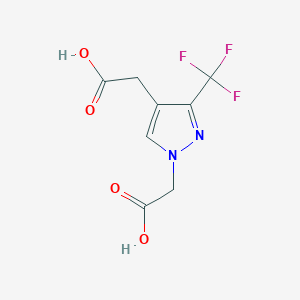
2,2'-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid is a compound that features a trifluoromethyl group attached to a pyrazole ring, with two acetic acid groups linked to the pyrazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the acetic acid moieties. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the trifluoromethyl and acetic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reagents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl group and acetic acid moieties can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the acetic acid moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid methyl ester: A methyl ester derivative with similar structural features.
2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid ethyl ester: An ethyl ester derivative with comparable properties.
Uniqueness
2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C8H7F3N2O4 |
|---|---|
分子量 |
252.15 g/mol |
IUPAC名 |
2-[1-(carboxymethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C8H7F3N2O4/c9-8(10,11)7-4(1-5(14)15)2-13(12-7)3-6(16)17/h2H,1,3H2,(H,14,15)(H,16,17) |
InChIキー |
JBUPGKSYOAMZDS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN1CC(=O)O)C(F)(F)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


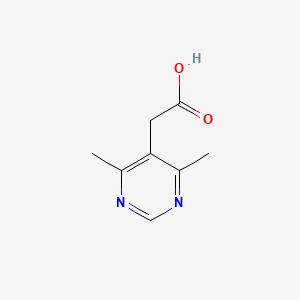
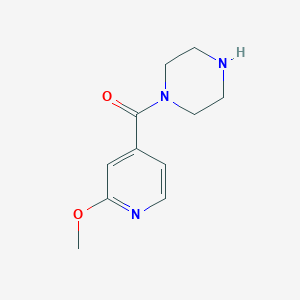
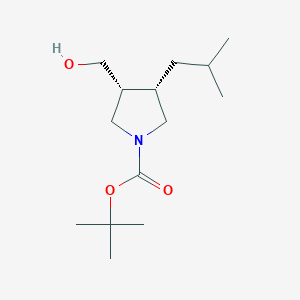
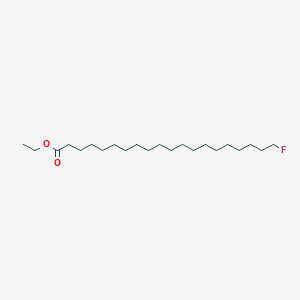
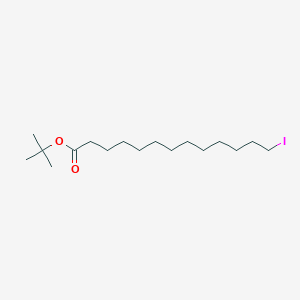

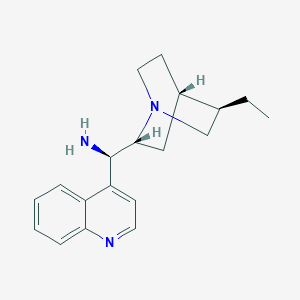
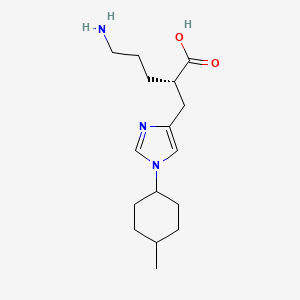
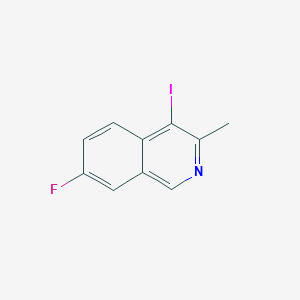
![N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B13336057.png)
